molecular formula C10H13NO2 B8692413 Carbamic acid, propyl-, phenyl ester CAS No. 14549-38-3

Carbamic acid, propyl-, phenyl ester

Cat. No.: B8692413
CAS No.: 14549-38-3
M. Wt: 179.22 g/mol
InChI Key: HFDCINMIQCHNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is carbamic acid, phenyl-, propyl ester , derived from the systematic substitution pattern on the carbamate backbone. Alternative nomenclature includes propyl N-phenylcarbamate and propyl phenylurethane. Key identifiers include:

  • CAS Registry Number : 5532-90-1
  • SMILES : CCCOC(=O)NC1=CC=CC=C1
  • InChIKey : QDZXCXBFZLLQFT-UHFFFAOYSA-N

The compound’s structure is distinguished by the absence of alkyl substituents on the nitrogen atom, unlike related carbamates such as propyl methyl(phenyl)carbamate (CAS 77102-33-1).

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by:

  • A planar carbamate group ($$ \text{O=C-O-N} $$) with partial double-bond character in the carbonyl bond ($$ \text{C=O} $$).
  • A phenyl ring oriented perpendicular to the carbamate plane, minimizing steric hindrance with the propyl chain.
  • Rotational flexibility around the $$ \text{N-C(O)} $$ and $$ \text{O-C(propyl)} $$ bonds, allowing conformational isomerism.

Computational studies using density functional theory (DFT) at the PBE/6-311+G* level predict a HOMO-LUMO gap of 8.08 eV, indicative of moderate electronic stability. The HOMO is localized on the phenyl ring and carbamate oxygen, while the LUMO resides on the carbonyl carbon (Fig. 1).

Comparative Analysis with Related Carbamate Esters

A comparison with structurally analogous carbamates highlights the influence of substituents on physicochemical properties:

Compound Molecular Formula Substituents on N Melting Point (°C) HOMO-LUMO Gap (eV)
Propyl phenylcarbamate $$ \text{C}{10}\text{H}{13}\text{NO}_2 $$ Phenyl 51 8.08
Propyl methyl(phenyl)carbamate $$ \text{C}{11}\text{H}{15}\text{NO}_2 $$ Methyl, Phenyl N/A 7.92
(2,6-Dimethyl-phenyl)-carbamic acid propyl ester $$ \text{C}{12}\text{H}{17}\text{NO}_2 $$ 2,6-Dimethylphenyl N/A 7.85

The phenyl group at nitrogen enhances aromatic conjugation, raising melting points compared to alkyl-substituted derivatives.

Crystallographic Data and Solid-State Arrangement

Experimental crystallographic data for propyl phenylcarbamate remain limited. However, thermochemical studies report a constant-pressure heat capacity ($$ C_{p,\text{solid}} $$) of 263.6 J/mol·K at 298 K. The solid-state structure is likely stabilized by intermolecular hydrogen bonding between the carbamate NH and carbonyl oxygen, as observed in related compounds like ethyl methyl(phenyl)carbamate.

Computational Modeling of Electronic Structure

DFT calculations reveal critical electronic parameters:

  • Ionization potential ($$ I $$) : 9.2 eV
  • Electron affinity ($$ A $$) : 1.1 eV
  • Chemical potential ($$ \mu $$) : -5.1 eV
  • Electrophilicity ($$ \omega $$) : 1.3 eV

The electrophilic carbonyl carbon ($$ q_C = +0.45 $$) is susceptible to nucleophilic attack, aligning with its reactivity in aminolysis reactions. Hirshfeld charge analysis further confirms electron density redistribution toward the phenyl ring.

Properties

CAS No.

14549-38-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

phenyl N-propylcarbamate

InChI

InChI=1S/C10H13NO2/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)

InChI Key

HFDCINMIQCHNKW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Chemistry

Carbamic acid, propyl-, phenyl ester serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic compounds through:

  • Esterification Reactions : The compound can be synthesized through the reaction of phenols with isocyanates or carbonic acid derivatives.
  • Building Block for Synthesis : It acts as a precursor for various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is investigated for its potential biological activities:

  • Enzyme Inhibition : Studies have shown that carbamate derivatives can inhibit specific enzymes, allowing researchers to explore metabolic pathways and enzyme functions. For instance, its ability to block catalytic sites can provide insights into enzyme kinetics and regulation.
  • Cellular Processes : The compound has been studied for its effects on cellular signaling pathways, which may influence cell growth and apoptosis.

Medicine

The therapeutic potential of this compound is under investigation:

  • Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting neurological disorders and other diseases. Research indicates that similar compounds exhibit neuroprotective effects and may aid in treating conditions like Alzheimer’s disease.
  • Anticancer Properties : Preliminary studies suggest that carbamate derivatives can induce apoptosis in cancer cells by disrupting key signaling pathways (e.g., MAPK/ERK pathway) .

Industry

In industrial applications, this compound is utilized in:

  • Polymer Production : It serves as a monomer or additive in creating polymers with desirable properties.
  • Coatings and Adhesives : The compound's chemical stability makes it suitable for developing protective coatings and adhesives used in various applications.

Case Study 1: Enzyme Inhibition

A study demonstrated that carbamic acid derivatives effectively inhibit serine hydrolases, which are vital in numerous biological processes. The research highlighted how these compounds could be used to probe enzyme mechanisms and develop selective inhibitors for therapeutic purposes.

Case Study 2: Anticancer Activity

Research published in the Journal of Brazilian Chemical Society explored the anticancer potential of related carbamate compounds. The findings indicated that these compounds could significantly reduce cell viability in breast cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Carbamic Acid, Phenyl-, Methyl Ester (CAS 2603-10-3)
  • Formula: C₈H₉NO₂
  • Molecular weight : 165.19 g/mol
  • Key differences : Shorter methyl ester chain reduces steric hindrance and increases volatility compared to the propyl analog.
  • Applications : Intermediate in pesticide synthesis (e.g., promecarb derivatives) .
b) Carbamic Acid, Phenyl-, Ethyl Ester
  • Formula: C₉H₁₁NO₂
  • Molecular weight : 179.19 g/mol (estimated)
  • Key differences : Ethyl ester balances volatility and reactivity; often used in pharmaceuticals for controlled hydrolysis .
c) Carbamic Acid, Phenyl-, tert-Butyl Ester
  • Formula: C₁₁H₁₅NO₂
  • Molecular weight : 207.25 g/mol (estimated)
  • Key differences : Bulky tert-butyl group enhances steric protection of the carbamate, increasing stability in acidic conditions .
d) Promecarb (CAS 2631-37-0)
  • Structure : Methyl carbamate with a 3-methyl-5-isopropylphenyl group.
  • Key differences : Substituted phenyl group enhances insecticidal activity.
  • Applications: Non-systemic contact insecticide .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility
Propyl phenylcarbamate 179.22 Not reported Low water solubility
Methyl phenylcarbamate 165.19 ~260–265 Slightly soluble
Promecarb 207.30 534 (decomposes) Insoluble in water

Key trends :

  • Longer alkyl chains (e.g., propyl vs. methyl) increase hydrophobicity and decrease volatility.
  • Bulky substituents (e.g., tert-butyl, isopropyl) enhance thermal stability but reduce solubility .

Pharmacological insights :

  • Carbamates with methyl or benzyl esters exhibit stronger physostigmine-like activity (e.g., intestinal peristalsis stimulation) than propyl or phenyl analogs .
  • Quaternary ammonium derivatives show higher bioactivity due to improved membrane permeability .

Toxicity and Regulatory Considerations

  • Propyl phenylcarbamate: Limited toxicity data; likely classified as harmful if ingested (analogous to other carbamates).
  • Promecarb :
    • Hazard symbols : T (Toxic), N (Environmental hazard)
    • Regulatory limits : Reportable Quantity (RQ) = 454 kg under U.S. EPA guidelines .
  • Methyl phenylcarbamate : Suspected neurotoxicant; regulated under RCRA as hazardous waste .

Q & A

Basic: What are the standard synthetic routes for preparing carbamic acid, propyl-, phenyl ester, and what critical reaction conditions optimize yield?

Methodological Answer:
Synthesis typically involves esterification of propylcarbamic acid with phenol derivatives. A common approach uses carbamic acid esters reacting with phenols under acid catalysis. For example, describes the addition of olefins to carbamic acid esters in the presence of acid catalysts (e.g., HClO₄) at 40–150°C to form urethanes. Critical conditions include:

  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄, HClO₄) or Pd(II) complexes for activation .
  • Temperature control : Reactions often require moderate heat (40–150°C) to maintain ester stability while promoting coupling .
  • Solvent choice : Polar aprotic solvents like acetone or DMF enhance solubility and reaction efficiency .
    Optimization : Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography.

Advanced: How do palladium(II) complexes influence the hydrolysis kinetics of carbamic acid phenyl esters, and what mechanisms are proposed?

Methodological Answer:
demonstrates that cis-[Pd(en)(H₂O)₂]²⁺ accelerates hydrolysis in acidic wet acetone (0.1 M HClO₄ at 318 K), yielding phenol and CO₂ with a rate constant of 4 × 10⁻³ min⁻¹. Key mechanistic insights:

  • Catalytic role : Pd(II) coordinates with the ester’s carbonyl group, polarizing the C=O bond and facilitating nucleophilic attack by water.
  • Intermediate instability : Carbamic acid decomposes rapidly into NH₃ and CO₂, necessitating real-time monitoring via ¹³C NMR or IR spectroscopy .
    Experimental design : Use kinetic studies under varying Pd(II) concentrations and pH to elucidate rate laws. Compare with non-catalytic hydrolysis (e.g., in HClO₄ alone) to isolate catalytic effects .

Basic: Which spectroscopic methods effectively characterize this compound, and what key spectral signatures are expected?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Ester carbonyl : A signal at ~165–170 ppm (¹³C) confirms the carbamate group.
    • Aromatic protons : Multiplets in 6.5–7.5 ppm (¹H) for the phenyl ring .
  • IR spectroscopy : Strong stretches at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of ester) .
  • Mass spectrometry : Molecular ion peaks matching the molecular formula (C₁₀H₁₃NO₂, MW 195.22) and fragmentation patterns (e.g., loss of phenol) .
    Validation : Cross-reference with NIST spectral databases .

Advanced: What analytical challenges arise in detecting transient intermediates during hydrolysis, and how can researchers address them?

Methodological Answer:
Challenge : Carbamic acid (the primary hydrolysis intermediate) decomposes rapidly into NH₃ and CO₂, evading detection via standard methods .
Solutions :

  • Real-time monitoring : Use stopped-flow NMR or rapid-scan FTIR to capture short-lived species.
  • Low-temperature techniques : Conduct reactions at ≤273 K to slow decomposition .
  • Trapping agents : Introduce NH₃ scavengers (e.g., ninhydrin) or CO₂ absorbers (e.g., Ba(OH)₂) to stabilize intermediates .

Basic: What are the common decomposition pathways under varying pH and temperature, and how is stability assessed?

Methodological Answer:

  • Acidic conditions : Hydrolysis dominates, producing phenol and CO₂ (via carbamic acid) .
  • Alkaline conditions : Saponification may occur, yielding propylamine and phenyl carbonate .
  • Thermal degradation : At >100°C, ester cleavage releases isocyanates or amines .
    Stability assessment :
    • Accelerated aging studies : Expose the compound to controlled humidity/temperature and quantify degradation via HPLC or gravimetry.
    • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced: How can computational tools study interactions of carbamic acid esters with biological targets or catalysts?

Methodological Answer:

  • Molecular docking : Screen ester derivatives against enzyme active sites (e.g., acetylcholinesterase) to predict binding affinities. highlights docking studies for carbamate inhibitors using software like AutoDock .
  • MD simulations : Simulate ester-catalyst interactions (e.g., Pd(II) complexes) to explore coordination dynamics .
  • QM/MM calculations : Model hydrolysis transition states to identify rate-limiting steps and catalytic bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.